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Original Triple Mechanism of Action

Galeterone was initially designed as a multi-target therapeutic for castration-resistant prostate cancer

(CRPCQ) with three distinct actions in a single molecule [1].

e As a CYP17A1 Inhibitor: Galeterone acts as a highly selective inhibitor of the CYP17A1
enzyme, particularly its 17,20-lyase activity [2]. This enzyme is critical for the production of
androgens (testosterone precursors) in testicular, adrenal, and prostatic tumor tissues [3]. By
inhibiting CYP17A1, galeterone depletes the androgens that fuel prostate cancer growth.

¢ As an Androgen Receptor Antagonist: Galeterone competes with natural androgens like
testosterone and DHT for binding to the Ligand-Binding Domain (LBD) of the Androgen Receptor
(AR) [4]. By occupying the LBD, it prevents receptor activation and subsequent nuclear translocation,
homodimerization, and DNA binding, thereby blocking pro-growth gene transcription [5].

¢ As an Androgen Receptor Degrader: Beyond simple blockade, galeterone reduces overall AR
protein levels by inducing receptor degradation, which may help overcome resistance caused by AR
overproduction [2] [1].

Novel Mechanism: Targeting Deubiquitinating Enzymes

Subsequent research uncovered an additional mechanism that underpins its effect on AR stability and

broader anti-cancer activity. Galeterone directly binds and inhibits deubiquitinating enzymes USP12 and

USP46 [4].
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The diagram below illustrates how inhibiting USP12/46 disrupts key oncogenic pathways and contributes to

galeterone's efficacy.

This mechanism is significant because USP12 and USP46 play a role in stabilizing oncogenic proteins.

Galeterone's inhibition of these enzymes leads to:

e Destabilization of the Full-Length AR, promoting its degradation and providing a mechanistic basis
for the previously observed AR-lowering effect [4].
¢ Modulation of the AKT-MDM2-p53 Pathway, which can induce apoptosis and is effective in prostate

cancer models, including some that are AR-negative [4].

Key Experimental Evidence and Protocols

The following experimental approaches were critical in elucidating galeterone's mechanisms of action.

Research Objective

Experimental Method

Key Protocol Details

Identify
Galeterone's Direct
Targets

Confirm Direct
Binding

Determine Cellular
Functional Impact

Evaluate Anti-
tumor Efficacy

In vitro DUB enzyme
activity screening [4]

Surface Plasmon
Resonance (SPR) [4]

SiRNA gene silencing &
transcriptome analysis

[4]

In vitro cell viability &
tumor spheroid assays

[4]

Screened panel of active DUBs with Ub-AMC
substrate; galeterone selectively inhibited
USP12/USP46 activity [4].

Measured dose-dependent binding of galeterone to
immobilized USP12 and USP46 proteins [4].

Silenced USP12 or USP46 in prostate cancer cells;
RNA sequencing and Western blotting assessed
effects on AR, pAKT, MDM2, and PSA [4].

Treated various prostate cancer cell lines (including
CRPC and AR-negative); measured viability (2D)
and growth inhibition (3D spheroids) [4].

Clinical Development Trajectory

The clinical development path of galeterone has been complex, as shown in the workflow below.
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Preclinical
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echanism & efficacy
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Targeted AR-V7+
MCRPC patients

Phase Ill (ARMOR3-SV)

Unlikely to meet
primary endpoint [2]

Development Halted
(Tokai, 2016-2017)

Acquired by Educational &
Scientific, LLC [2]

Licensed for Further
Development (2018)

Click to download full resolution via product page

e ARMORI1 (Phase I): Established safety and preliminary efficacy, with 49% of chemotherapy-naive
CRPC patients achieving a PSA reduction of 230% [6].

e ARMORS3-SV (Phase Ill): Focused on metastatic CRPC patients expressing the AR-V7 splice variant
but was discontinued in 2016 after an interim analysis determined it was unlikely to meet its primary
endpoint [2].
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e Current Status: Tokai Pharmaceuticals halted development in 2017 [2]. In 2018, the drug was
licensed to Educational & Scientific, LLC, for further development [2].

Galeterone represents a compelling case of a rationally designed multi-target drug. Its unique
polypharmacology, particularly the novel targeting of USP12/USP46, continues to provide a strong rationale
for its potential application in treating advanced prostate cancer, especially in overcoming resistance to

conventional anti-androgen therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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